

Application Notes and Protocols for Identifying Dom34 Targets Using Ribosome Profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DO34

Cat. No.: B607177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dom34 (also known as Pelota in higher eukaryotes) is a crucial protein involved in ribosome rescue and quality control pathways, particularly the No-Go Decay (NGD) pathway. It plays a vital role in recognizing and resolving stalled ribosomes on messenger RNA (mRNA), thereby maintaining a healthy and efficient pool of ribosomes for protein synthesis. Ribosome profiling, or Ribo-Seq, is a powerful high-throughput sequencing technique that allows for a snapshot of all ribosome positions on mRNA at a given moment. This methodology can be adapted to identify the specific mRNA targets of Dom34 by comparing ribosome occupancy in wild-type cells versus cells deficient in Dom34. In Dom34-deficient cells, ribosomes that would normally be rescued by Dom34 remain stalled on their target mRNAs, leading to an accumulation of ribosome-protected fragments (RPFs) at these sites. This application note provides a detailed overview of the principles, experimental protocols, and data analysis workflow for using ribosome profiling to identify Dom34 targets.

Principle of Dom34 Target Identification via Ribosome Profiling

The core principle behind this application is the differential analysis of ribosome occupancy. In a wild-type cell, Dom34, in conjunction with its partner Hbs1 and the ATPase Rli1 (ABCE1 in mammals), recognizes ribosomes stalled on problematic mRNAs (e.g., those with strong

secondary structures, lacking a stop codon, or truncated) and mediates their dissociation. This frees the ribosome to be recycled and initiates the degradation of the faulty mRNA.

When Dom34 is absent or non-functional, these stalled ribosomes accumulate at the site of the stall. Ribosome profiling captures these stalled ribosomes. By comparing the ribosome footprint maps of wild-type and Dom34-deficient (e.g., *dom34Δ*) strains, researchers can pinpoint the specific locations on mRNAs where ribosome density is significantly increased in the mutant. These regions of elevated ribosome occupancy in the absence of Dom34 are indicative of Dom34's direct or indirect targets. Studies have shown that Dom34 primarily rescues ribosomes stalled in the 3' untranslated regions (3' UTRs) of mRNAs and on truncated mRNA transcripts.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Data Presentation: Quantitative Analysis of Dom34 Targets

A key study by Guydosh and Green (2014) utilized ribosome profiling to systematically identify Dom34 targets in *Saccharomyces cerevisiae*. Their findings revealed a significant enrichment of ribosome footprints within the 3' UTRs of numerous genes in a *dom34Δ* strain compared to the wild-type. This indicates that a primary role of Dom34 is to clear ribosomes that have read through a stop codon and become stalled in the 3' UTR.

While the raw quantitative data from this seminal study is not presented here in its entirety, the following table summarizes the key quantitative findings and provides examples of prominent Dom34 target genes identified through this approach. The "Enrichment Ratio" is a conceptual representation of the fold change in ribosome footprint density in the 3' UTR of the *dom34Δ* strain relative to the wild-type.

Gene	Function	Enrichment Ratio		Observations
		(3' UTR reads in dom34Δ / WT)		
HAC1	Transcription factor involved in the unfolded protein response	High		Ribosomes stall on a truncated isoform of the HAC1 mRNA.[1]
SGE1	Multidrug transporter	Significantly Increased		Shows a distinct peak of ribosome density near the end of the 3' UTR in the absence of Dom34.[1]
CPR5	Peptidyl-prolyl cis-trans isomerase	Significantly Increased		Exhibits an accumulation of ribosome footprints in the 3' UTR in the dom34Δ strain.[1]
General Trend	Various	Increased for a subset of genes		A general trend of increased ribosome density in the 3' UTRs was observed across the transcriptome in the dom34Δ strain.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a ribosome profiling experiment in *Saccharomyces cerevisiae* to identify Dom34 targets.

I. Yeast Cell Culture and Harvest

- Strain Preparation: Grow wild-type (WT) and dom34Δ yeast strains in appropriate liquid media to mid-log phase ($OD_{600} \approx 0.6-0.8$).

- Translation Inhibition: Rapidly arrest translation by adding cycloheximide to the culture medium to a final concentration of 100 µg/mL. Swirl to mix and immediately place the culture flask on ice.
- Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
- Washing: Discard the supernatant and wash the cell pellet with 10 mL of ice-cold lysis buffer without detergent (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL cycloheximide).
- Cell Lysis: Resuspend the cell pellet in 500 µL of lysis buffer containing 1% Triton X-100 and RNase inhibitors. Lyse the cells by vortexing with glass beads for 30 minutes at 4°C.
- Clarification of Lysate: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant to a new pre-chilled tube. This is the crude cell lysate.

II. Ribosome Footprinting (Nuclease Digestion)

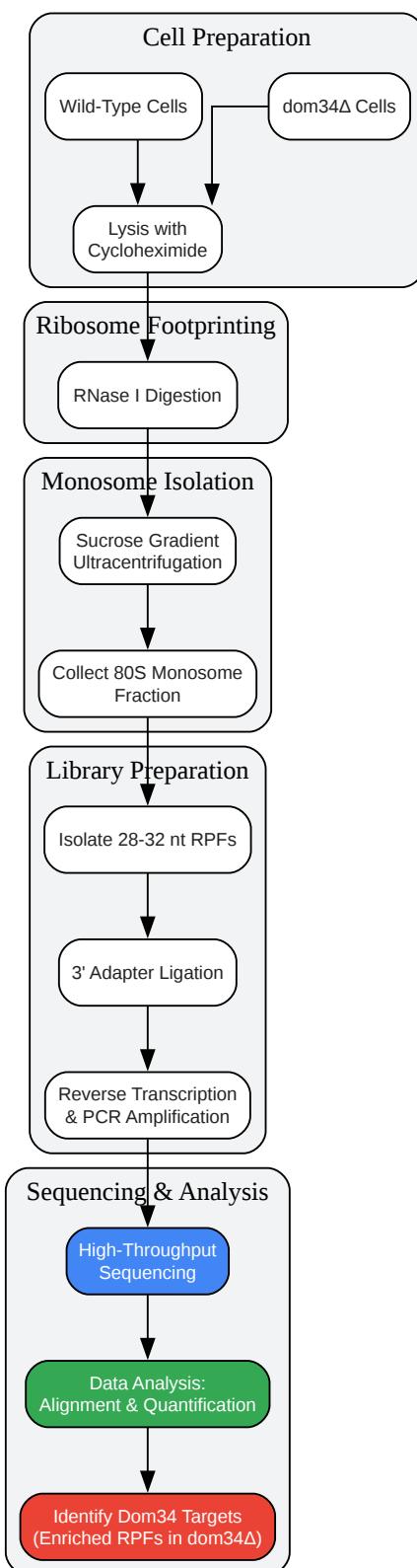
- RNase I Digestion: Treat the clarified lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for each experimental setup. A typical starting point is 10 U of RNase I per A₂₆₀ unit of lysate.
- Incubation: Incubate the digestion reaction for 1 hour at 25°C with gentle agitation.
- Inhibition of RNase I: Stop the digestion by adding a potent RNase inhibitor, such as SUPERase•In™.

III. Isolation of Monosomes

- Sucrose Gradient Preparation: Prepare 10-50% (w/v) sucrose gradients in gradient buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 100 µg/mL cycloheximide).
- Ultracentrifugation: Carefully layer the RNase I-treated lysate onto the sucrose gradient. Centrifuge at 39,000 rpm in a SW41Ti rotor for 2.5 hours at 4°C.

- Fractionation: Fractionate the gradient while monitoring the absorbance at 254 nm. Collect the fraction corresponding to the 80S monosome peak.

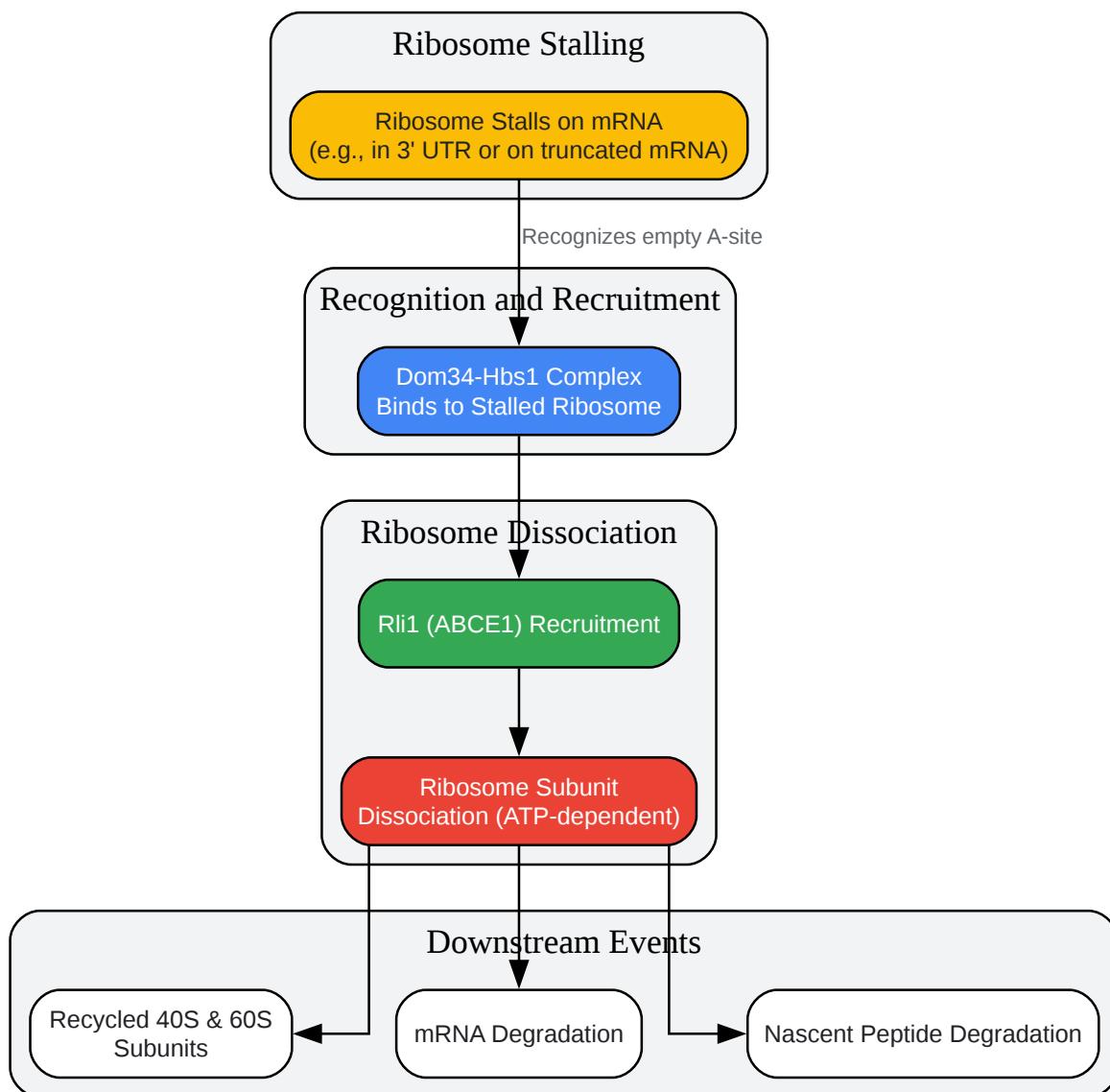
IV. RNA Purification and Ribosome-Protected Fragment (RPF) Isolation


- RNA Extraction: Extract the RNA from the collected monosome fraction using a hot acid-phenol-chloroform extraction method or a suitable commercial kit.
- Size Selection of RPFs: Run the extracted RNA on a 15% TBE-Urea polyacrylamide gel. Excise the gel region corresponding to RNA fragments of approximately 28-32 nucleotides.
- RNA Elution: Elute the RPFs from the gel slice by crushing the gel and incubating in an elution buffer overnight at 4°C.

V. Library Preparation for High-Throughput Sequencing

- rRNA Depletion: Remove contaminating ribosomal RNA (rRNA) fragments using a commercial rRNA depletion kit.
- 3' Adapter Ligation: Ligate a pre-adenylated 3' adapter to the RPFs.
- Reverse Transcription: Reverse transcribe the adapter-ligated RPFs into cDNA using a reverse transcriptase and a specific primer that anneals to the 3' adapter.
- Circularization: Circularize the resulting cDNA using a circ-ligase.
- PCR Amplification: Amplify the circularized cDNA using primers that add the necessary sequencing adapters.
- Library Purification and Quantification: Purify the final library and quantify it before sequencing on a high-throughput sequencing platform.

Mandatory Visualizations


Ribosome Profiling Workflow for Dom34 Target Identification

[Click to download full resolution via product page](#)

Caption: Workflow for identifying Dom34 targets using ribosome profiling.

Dom34-Mediated Ribosome Rescue Pathway (No-Go Decay)

[Click to download full resolution via product page](#)

Caption: The Dom34-Hbs1-Rli1 pathway for rescuing stalled ribosomes.

Data Analysis Workflow

- Preprocessing of Sequencing Reads:

- Trim adapter sequences from the raw sequencing reads.
- Filter out low-quality reads.
- Remove reads that map to rRNA and other non-coding RNAs.
- Alignment of Ribosome Footprints:
 - Align the cleaned RPF reads to the reference genome or transcriptome.
 - Due to the nature of ribosome footprints, it's crucial to use an aligner that can handle short reads and does not splice across introns for genomic alignments.
- Quantification of Ribosome Occupancy:
 - Count the number of RPFs that map to each gene, specifically distinguishing between the coding sequence (CDS) and the 3' UTR.
 - Normalize the read counts to account for differences in sequencing depth and gene length (e.g., reads per kilobase of transcript per million mapped reads - RPKM).
- Differential Expression Analysis:
 - Compare the normalized ribosome densities in the *dom34Δ* strain to the wild-type strain for each gene.
 - Identify genes with a statistically significant increase in ribosome occupancy in the 3' UTR in the *dom34Δ* background. These are your high-confidence Dom34 targets.
- Visualization:
 - Generate plots of ribosome density across the length of specific genes of interest to visualize the location of stalled ribosomes.
 - Metagene analysis can be used to show the average distribution of ribosome footprints around the start and stop codons for all genes, which can reveal global trends in translation.

Conclusion

Ribosome profiling is a powerful and versatile technique for elucidating the genome-wide targets of ribosome-associated factors like Dom34. By comparing the landscape of ribosome occupancy in the presence and absence of Dom34, researchers can gain valuable insights into the specific mRNAs and stalling events that this crucial quality control factor resolves. The detailed protocols and data analysis workflow provided in these application notes offer a comprehensive guide for scientists aiming to employ this methodology in their research, with potential applications in understanding basic cellular processes and in the development of novel therapeutic strategies targeting protein synthesis pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dom34 Rescues Ribosomes in 3' Untranslated Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dom34 Rescues Ribosomes in 3' Untranslated Regions [agris.fao.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Dom34 rescues ribosomes in 3' untranslated regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Identifying Dom34 Targets Using Ribosome Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607177#ribosome-profiling-to-identify-dom34-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com